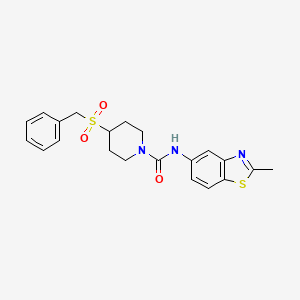![molecular formula C24H30N2O4S B6426066 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine CAS No. 2034308-90-0](/img/structure/B6426066.png)
1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine, commonly referred to as 1-MPP, is a synthetic piperidine derivative with a wide range of applications in scientific research. It is a versatile and powerful molecule that has been used in a variety of studies, ranging from drug discovery to biochemistry and physiology. 1-MPP is a unique compound with a distinct chemical structure, which makes it an attractive choice for research.
科学研究应用
1-MPP has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, such as opioids, benzodiazepines, and anticonvulsants. It has also been used in the study of enzyme inhibition, as well as in the study of protein-protein interactions. In addition, 1-MPP has been used in the study of cell signaling pathways, as well as in the study of the structure and function of proteins. It has also been used in the study of enzyme-substrate interactions, as well as in the study of the structure and function of DNA.
作用机制
1-MPP has a wide range of effects on biochemical and physiological processes. It has been shown to interact with a variety of receptors, including opioid receptors, GABA receptors, and serotonin receptors. It has also been shown to interact with enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). In addition, 1-MPP has been shown to modulate the activity of ion channels, such as potassium channels and calcium channels. It has also been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects
1-MPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic, anxiolytic, and anticonvulsant effects. It has also been shown to have anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects. In addition, 1-MPP has been shown to have neuroprotective and cardioprotective effects. It has also been shown to have anti-tumor and anti-cancer effects.
实验室实验的优点和局限性
1-MPP is a versatile and powerful molecule that has numerous advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective choice for research. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. In addition, 1-MPP has a wide range of effects on biochemical and physiological processes, making it a useful tool for studying a variety of biological systems.
However, there are some limitations to using 1-MPP in laboratory experiments. It has a relatively short half-life, which means that it needs to be used in short-term experiments. In addition, it can be toxic in high doses, so it needs to be handled with caution. Finally, it has been shown to interact with a variety of receptors and enzymes, so it is important to consider these interactions when designing experiments.
未来方向
1-MPP has a wide range of potential future applications in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to study cell signaling pathways. It could also be used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. In addition, 1-MPP could be used to study the effects of environmental toxins, as well as to study the effects of aging. Finally, 1-MPP could be used to study the effects of diet, exercise, and lifestyle on health and disease.
合成方法
The synthesis of 1-MPP is relatively straightforward and involves a series of reactions. The starting materials are pyrrolidin-1-ylmethanol and benzoyl chloride, which are reacted in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-phenylmethanesulfonylpiperidine in the presence of a strong acid, such as hydrochloric acid. This reaction yields 1-MPP as the final product. The entire process can be completed in a few steps, making it an efficient and cost-effective synthesis method.
属性
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-30-22-11-14-26(17-22)21-9-7-20(8-10-21)24(27)25-15-12-23(13-16-25)31(28,29)18-19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANDEGHDXVHPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B6426003.png)
![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B6426007.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6426013.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B6426018.png)
![6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6426021.png)
![3-({1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6426025.png)
![3-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione](/img/structure/B6426031.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6426041.png)
![3-{2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6426065.png)


![3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426083.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6426084.png)
![1-(4-fluorophenyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B6426107.png)